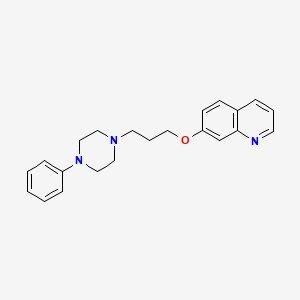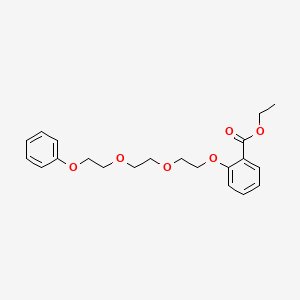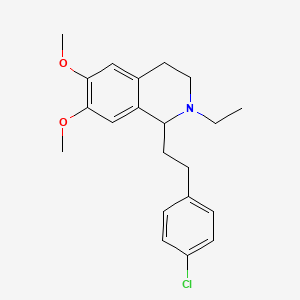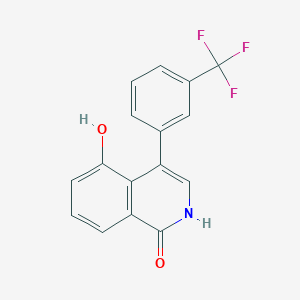
5-Hydroxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one is a chemical compound that belongs to the isoquinolinone family This compound is characterized by the presence of a hydroxy group at the 5th position, a trifluoromethyl group at the 3rd position of the phenyl ring, and an isoquinolinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinolinone structure.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the isoquinolinone core, potentially converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl ring and the isoquinolinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinolinones depending on the reagents used.
Applications De Recherche Scientifique
5-Hydroxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The hydroxy and trifluoromethyl groups play crucial roles in binding to enzymes or receptors, influencing biological pathways. The isoquinolinone core can interact with nucleic acids or proteins, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-(Trifluoromethyl)phenyl)isoquinolin-1(2H)-one: Lacks the hydroxy group.
5-Hydroxy-4-phenylisoquinolin-1(2H)-one: Lacks the trifluoromethyl group.
5-Hydroxy-4-(3-methylphenyl)isoquinolin-1(2H)-one: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
5-Hydroxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one is unique due to the presence of both the hydroxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
656234-32-1 |
|---|---|
Formule moléculaire |
C16H10F3NO2 |
Poids moléculaire |
305.25 g/mol |
Nom IUPAC |
5-hydroxy-4-[3-(trifluoromethyl)phenyl]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)10-4-1-3-9(7-10)12-8-20-15(22)11-5-2-6-13(21)14(11)12/h1-8,21H,(H,20,22) |
Clé InChI |
HPMJNTDEZPOSSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=CNC(=O)C3=C2C(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B12892983.png)


![Copper;4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate](/img/structure/B12893004.png)
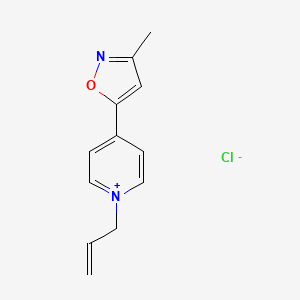
![{2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol](/img/structure/B12893019.png)

